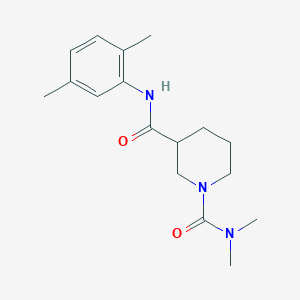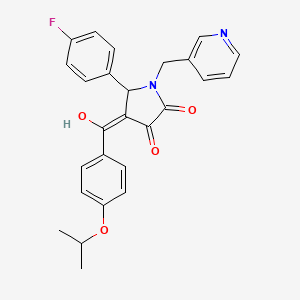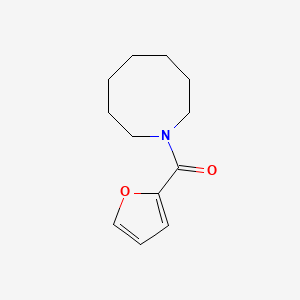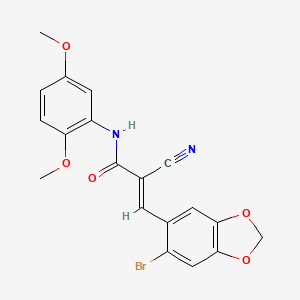
N~3~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is a synthetic organic compound with a complex structure It belongs to the class of piperidine derivatives and is characterized by the presence of a dimethylphenyl group and two dimethyl groups attached to the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2,5-dimethylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide typically involves multiple steps. One common method involves the reaction of 2,5-dimethylphenylamine with piperidine-1,3-dicarboxylic acid anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N3-(2,5-dimethylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. Industrial production methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N~3~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); reactions are conducted in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N~3~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in various in vitro and in vivo assays to evaluate its efficacy and mechanism of action.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of N3-(2,5-dimethylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N~3~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide can be compared with other similar compounds, such as:
N-(2,5-dimethylphenyl)-3-(2-phenoxyethoxy)benzamide: This compound shares a similar dimethylphenyl group but differs in its overall structure and functional groups.
N,N-dimethylformamide (DMF): While DMF is a simpler compound, it shares the dimethylamide functional group and is used in similar synthetic applications.
N,N-dimethylacetamide (DMA): Similar to DMF, DMA is used as a solvent and reagent in organic synthesis, sharing some chemical properties with N3-(2,5-dimethylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide.
The uniqueness of N3-(2,5-dimethylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
IUPAC Name |
3-N-(2,5-dimethylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-12-7-8-13(2)15(10-12)18-16(21)14-6-5-9-20(11-14)17(22)19(3)4/h7-8,10,14H,5-6,9,11H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJRSWGEBAZEPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CCCN(C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E)-2-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene]-3,4-dihydronaphthalen-1-one;hydrochloride](/img/structure/B5263788.png)
![N-(3-fluoro-4-methylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5263792.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B5263805.png)
![(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-1-[3-(dimethylamino)propyl]-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B5263809.png)

![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-(2-pyridin-2-ylethyl)isoxazole-3-carboxamide](/img/structure/B5263819.png)
![S-(2,3-dihydro-1-benzofuran-2-ylmethyl) N-[1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]carbamothioate](/img/structure/B5263831.png)
![Ethyl 2-{[2-(4-{[(5Z)-3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)ethyl]sulfanyl}acetate](/img/structure/B5263838.png)

![(4aS*,8aR*)-6-[(5-ethylpyridin-2-yl)methyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5263858.png)




